N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine
Overview
Description
N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like tetrahydrofuran (THF). Another method involves the reductive amination of cyclohexylmethyl ketone with N-methylpiperidine using a reducing agent like sodium borohydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, and automated systems can be used to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the fully saturated amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: this compound N-oxide.
Reduction: Fully saturated this compound.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic agent.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
N-methylpiperidine: Lacks the cyclohexylmethyl group, resulting in different pharmacological properties.
Cyclohexylamine: Contains a cyclohexyl group but lacks the piperidine ring, leading to distinct chemical behavior.
Piperidine: The parent compound, which serves as a building block for various derivatives.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-N-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLOVDPBOAODKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656222 | |
Record name | N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868770-08-5 | |
Record name | N-(Cyclohexylmethyl)-N-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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